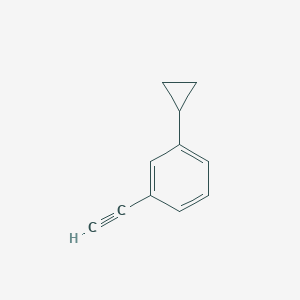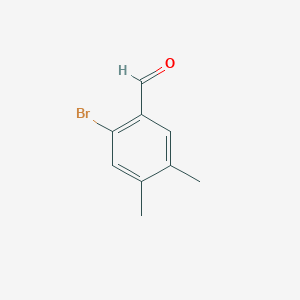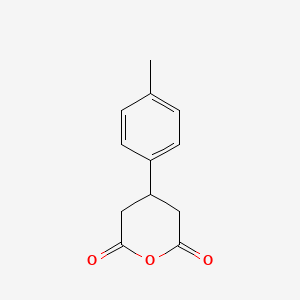
4-(4-Methylphenyl)oxane-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylphenyl)oxane-2,6-dione is a chemical compound with the molecular formula C12H12O3 It is known for its unique structure, which includes an oxane ring substituted with a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)oxane-2,6-dione typically involves the reaction of 4-methylbenzaldehyde with diethyl malonate in the presence of a base, followed by cyclization. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental safety.
化学反応の分析
Types of Reactions
4-(4-Methylphenyl)oxane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: this compound can be converted to 4-(4-methylphenyl)oxane-2,6-dicarboxylic acid.
Reduction: The reduction product is 4-(4-methylphenyl)oxane-2,6-diol.
Substitution: Halogenated derivatives such as 4-(4-bromomethylphenyl)oxane-2,6-dione.
科学的研究の応用
4-(4-Methylphenyl)oxane-2,6-dione has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Methylphenyl)oxane-2,6-dione involves its interaction with specific molecular targets. The compound can penetrate biological membranes and interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(4-Methoxyphenyl)oxane-2,6-dione
- 4-(4-Chlorophenyl)oxane-2,6-dione
- 4-(4-Nitrophenyl)oxane-2,6-dione
Uniqueness
4-(4-Methylphenyl)oxane-2,6-dione is unique due to the presence of the 4-methyl group, which can influence its reactivity and interactions. This structural feature can affect the compound’s physical properties, such as solubility and melting point, as well as its chemical behavior in various reactions.
特性
CAS番号 |
91963-20-1 |
|---|---|
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC名 |
4-(4-methylphenyl)oxane-2,6-dione |
InChI |
InChI=1S/C12H12O3/c1-8-2-4-9(5-3-8)10-6-11(13)15-12(14)7-10/h2-5,10H,6-7H2,1H3 |
InChIキー |
IYPYPJZEUSLPNW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CC(=O)OC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B13519373.png)



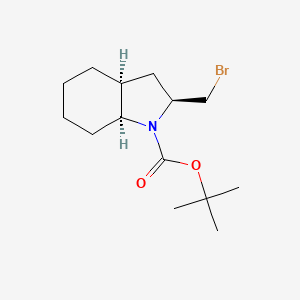

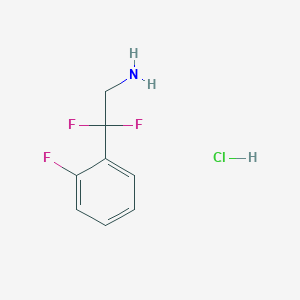
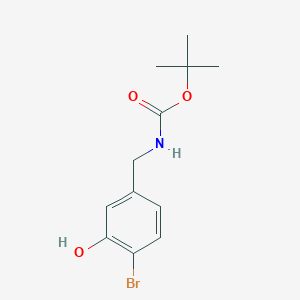
![[3-Chloro-4-(difluoromethoxy)phenyl]hydrazine](/img/structure/B13519429.png)
